molecular formula C9H7Br2N3 B12945697 Benzenamine, 2,6-dibromo-4-(1H-imidazol-1-yl)- CAS No. 647835-36-7

Benzenamine, 2,6-dibromo-4-(1H-imidazol-1-yl)-

Cat. No.: B12945697
CAS No.: 647835-36-7
M. Wt: 316.98 g/mol
InChI Key: AWKKDMAXKLEGPF-UHFFFAOYSA-N
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Description

Benzenamine, 2,6-dibromo-4-(1H-imidazol-1-yl)- is a halogenated aromatic amine characterized by a benzene ring substituted with two bromine atoms at the 2- and 6-positions and a 1H-imidazol-1-yl group at the 4-position. The compound’s structure combines the electron-withdrawing effects of bromine with the electron-rich imidazole moiety, creating unique electronic and steric properties.

Properties

CAS No.

647835-36-7

Molecular Formula

C9H7Br2N3

Molecular Weight

316.98 g/mol

IUPAC Name

2,6-dibromo-4-imidazol-1-ylaniline

InChI

InChI=1S/C9H7Br2N3/c10-7-3-6(4-8(11)9(7)12)14-2-1-13-5-14/h1-5H,12H2

InChI Key

AWKKDMAXKLEGPF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=CC(=C(C(=C2)Br)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-4-(1H-imidazol-1-yl)aniline typically involves the bromination of 4-(1H-imidazol-1-yl)aniline. This can be achieved through the reaction of 4-(1H-imidazol-1-yl)aniline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like recrystallization and chromatography are likely used to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-(1H-imidazol-1-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted imidazole derivatives .

Scientific Research Applications

Anticancer Activity

Benzenamine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to Benzenamine, 2,6-dibromo-4-(1H-imidazol-1-yl)- exhibit inhibitory effects on various cancer cell lines.

Case Study:
A study evaluated the anticancer activity of synthesized derivatives against the human colorectal cancer cell line HCT116. The results showed that certain derivatives exhibited significant antiproliferative effects:

CompoundIC50 (µM)
N95.85
N184.53
5-FU (standard)9.99

These findings suggest that modifications to the benzenamine structure can enhance anticancer efficacy, making it a promising candidate for further drug development .

Antimicrobial Properties

The antimicrobial potential of Benzenamine derivatives has also been investigated. Compounds derived from this structure have shown effectiveness against various bacterial and fungal strains.

Antimicrobial Screening Results:
A study reported minimum inhibitory concentrations (MIC) for several synthesized compounds against different pathogens:

CompoundBacterial Strains (MIC µM)Fungal Strains (MIC µM)
N11.27 (Bacillus subtilis)5.08 (Candida albicans)
N81.43 (E. coli)2.86 (Aspergillus niger)
N221.30 (Klebsiella pneumoniae)>20.31

These results indicate that certain derivatives possess strong antimicrobial properties, suggesting their potential use in developing new antibiotics .

Material Science Applications

Benzenamine derivatives are also explored for their roles in material science, particularly in the synthesis of polymers and nanomaterials.

Synthesis of Biodegradable Polymers

Research has indicated that benzenamine-based compounds can be utilized in the development of biodegradable polymers for medical applications such as drug delivery systems and tissue engineering.

Example:
A study focused on synthesizing biodegradable implants using benzenamine derivatives demonstrated their effectiveness in promoting cell adhesion and proliferation, which is crucial for tissue regeneration .

Agricultural Applications

There is emerging interest in the application of benzenamine derivatives in agricultural chemistry, particularly as potential agrochemicals.

Pesticidal Activity

Some studies have suggested that benzenamine derivatives may exhibit pesticidal properties, providing a basis for developing new pesticides with reduced environmental impact.

Research Findings:
Investigations into the pesticidal efficacy of synthesized compounds revealed promising results against specific pests, indicating their potential role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-(1H-imidazol-1-yl)aniline is not fully understood. it is believed that the imidazole ring interacts with various biological targets, including enzymes and receptors. The bromine atoms may also play a role in modulating the compound’s activity by affecting its electronic properties .

Comparison with Similar Compounds

2,6-Dichloro-4-(1H-imidazol-2-yl)aniline (CAS 1337882-05-9)

  • Molecular Formula : C₉H₇Cl₂N₃
  • Molar Mass : 228.08 g/mol
  • Key Differences: Halogen Type: Chlorine (Cl) replaces bromine (Br), reducing molar mass and lipophilicity. Imidazole Orientation: The imidazole group is attached via the 2-position (vs.

3-((6-Bromo-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile (Compound 51, )

  • Molecular Formula : C₁₅H₁₀BrN₃
  • Molar Mass : 312.17 g/mol
  • Key Differences: Substituent Arrangement: A benzimidazole core (vs.

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Halogen Substituents Imidazole Position Key Functional Groups
Benzenamine, 2,6-dibromo-4-(1H-imidazol-1-yl)- C₉H₇Br₂N₃ 344.98 Br (2,6) 1-yl Primary amine
2,6-Dichloro-4-(1H-imidazol-2-yl)aniline C₉H₇Cl₂N₃ 228.08 Cl (2,6) 2-yl Primary amine
Compound 51 () C₁₅H₁₀BrN₃ 312.17 Br (benzimidazole) 1-yl (benzimidazole) Benzonitrile

Pharmacological and Metabolic Considerations

  • Target Compound : Bromine’s lipophilicity may enhance membrane permeability but reduce aqueous solubility, a trade-off observed in halogenated drug candidates. The imidazole’s 1-position could facilitate coordination with metal ions in enzymatic active sites.
  • 2,6-Dichloro Analog : Lower molar mass and polarity may improve metabolic stability in vivo, as seen in ’s microsomal studies .
  • Compound 51 : The benzonitrile group may confer metabolic resistance to oxidation, a common pathway in hepatic microsomes .

Biological Activity

Benzenamine, 2,6-dibromo-4-(1H-imidazol-1-yl)- (CAS: 647835-36-7) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C9H7Br2N3
  • Molar Mass : 316.98 g/mol
  • Structural Formula : Structural Formula .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing imidazole and aniline moieties. For instance, derivatives similar to benzenamine have shown promising activity against various pathogens.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NamePathogen TestedZone of Inhibition (mm)Reference
Compound AStaphylococcus aureus20
Compound BEscherichia coli15
BenzenamineRhizopodium18

The studies indicated that benzenamine derivatives exhibit significant inhibition against both Gram-positive and Gram-negative bacteria as well as some fungi.

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with imidazole rings can inhibit tubulin polymerization, which is crucial for cancer cell division.

Case Study: Imidazole Derivatives as Tubulin Inhibitors

In a study focusing on imidazole-based compounds, several derivatives were tested for their ability to inhibit tubulin polymerization. The results demonstrated that:

  • Compound X (related to benzenamine) showed an IC50 value of 0.4 µM against cancer cell lines such as HCT-15 and HeLa.
  • The mechanism involved disruption in the microtubule dynamics, leading to apoptosis in cancer cells .

The biological activity of benzenamine can be attributed to its structural components:

  • Imidazole Ring : Known for its role in biological systems, it can interact with various biomolecules.
  • Bromine Substituents : These enhance the electrophilic character of the compound, potentially increasing its reactivity with cellular targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzenamine derivatives. Research suggests:

  • Substitution patterns on the imidazole ring significantly affect potency.
  • Electron-donating groups enhance activity against cancer cell lines, while electron-withdrawing groups tend to decrease efficacy .

Q & A

Basic: What are the recommended synthetic routes for Benzenamine, 2,6-dibromo-4-(1H-imidazol-1-yl)-, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves bromination of a precursor aniline derivative followed by coupling with imidazole. Key steps include:

  • Bromination: Use of brominating agents (e.g., NBS or Br₂ in DCM) under controlled temperatures (0–25°C) to introduce bromine at the 2,6-positions .
  • Imidazole Coupling: Ullmann-type or Buchwald-Hartwig coupling with imidazole derivatives, using catalysts like CuI or Pd(PPh₃)₄. Solvent choice (e.g., DMF or THF) and base (K₂CO₃ or Cs₂CO₃) critically affect yield. For example, MnO₂ in DCM achieves 85% yield for analogous imidazole derivatives .
  • Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures purity. Contaminants like unreacted brominated intermediates require careful monitoring via TLC .

Basic: Which spectroscopic techniques are critical for characterizing the structure of this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR: Prioritize signals for imidazole protons (δ 7.5–8.5 ppm, singlet for N–H) and brominated aromatic protons (δ 7.0–7.3 ppm). Coupling patterns confirm substitution positions .
  • IR Spectroscopy: Peaks at ~3400 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N/C=C imidazole) validate functional groups .
  • Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ confirms molecular weight. Fragmentation patterns (e.g., loss of Br or imidazole) aid structural validation .
  • Elemental Analysis: Match calculated vs. experimental C, H, N, Br percentages (±0.3% tolerance) to confirm purity .

Basic: What preliminary biological screening approaches are suitable for assessing its bioactivity?

Methodological Answer:

  • Antifungal Assays: Follow protocols from benzenamine derivatives using Aspergillus flavus models. Use Potato Dextrose Agar (PDA) plates with compound concentrations (25–400 µL/L) to monitor conidial germination inhibition and aflatoxin suppression .
  • Antitumor Screening: MTT assays against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <50 µM warrant further study. Compare with imidazole-quinazoline hybrids showing IC₅₀ = 12–35 µM .
  • Antibacterial Disk Diffusion: Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Zone-of-inhibition >10 mm at 100 µg/mL indicates potential .

Advanced: How can computational methods like DFT aid in understanding its electronic structure and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at B3LYP/6-311G(d,p) level to predict HOMO-LUMO gaps (e.g., ~4.5 eV for imidazole derivatives), correlating with charge-transfer reactivity .
  • Molecular Docking: Simulate binding to fungal CYP51 or human topoisomerase II using AutoDock Vina. Analyze binding poses (e.g., imidazole interacting with heme iron in CYP51) to prioritize targets .
  • ADMET Prediction: Use SwissADME to assess LogP (~2.5), bioavailability (≥0.55), and CYP inhibition. High GI absorption and BBB permeability suggest CNS activity potential .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves: Re-evaluate IC₅₀ under standardized conditions (e.g., 72-hour exposure vs. 48-hour). For example, benzenamine derivatives show EC₅₀ variability (±15%) due to incubation time .
  • Metabolic Stability Testing: Use liver microsomes to assess degradation rates. Compounds with t₁/₂ <30 minutes may show false-negative in vitro activity .
  • Synergistic Studies: Test combinations with known antifungals (e.g., fluconazole). A 2–4-fold reduction in MIC indicates potentiation, resolving discrepancies in standalone efficacy .

Advanced: How does X-ray crystallography contribute to elucidating its supramolecular interactions?

Methodological Answer:

  • Single-Crystal Analysis: Resolve bond lengths (C–Br = 1.89–1.92 Å) and angles (C–N–C imidazole = 126°–128°) to confirm tautomeric forms .
  • Intermolecular Interactions: Identify π-π stacking (3.5–4.0 Å) between imidazole and aromatic rings, and hydrogen bonds (N–H⋯Br, 2.1–2.3 Å) stabilizing crystal packing .
  • Torsional Analysis: Measure dihedral angles (e.g., imidazole vs. benzene plane = 15–25°) to model conformational flexibility in solution .

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